6,7-dimethyl-3H-imidazo[4,5-c]pyridine

Lipophilicity Membrane permeability Drug-likeness

6,7-Dimethyl-3H-imidazo[4,5-c]pyridine is a heterocyclic small molecule belonging to the imidazo[4,5-c]pyridine family, which is structurally classified as a 3-deazapurine analogue. The compound features a fused imidazole-pyridine bicyclic core with methyl substituents at the 6- and 7-positions of the pyridine ring, yielding a molecular formula of C8H9N3 and a molecular weight of 147.18 g/mol.

Molecular Formula C8H9N3
Molecular Weight 147.181
CAS No. 2445792-18-5
Cat. No. B2705300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethyl-3H-imidazo[4,5-c]pyridine
CAS2445792-18-5
Molecular FormulaC8H9N3
Molecular Weight147.181
Structural Identifiers
SMILESCC1=C2C(=CN=C1C)NC=N2
InChIInChI=1S/C8H9N3/c1-5-6(2)9-3-7-8(5)11-4-10-7/h3-4H,1-2H3,(H,10,11)
InChIKeyNSXDEPGNEWTCRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethyl-3H-imidazo[4,5-c]pyridine (CAS 2445792-18-5): Core Chemical Identity and Class Positioning


6,7-Dimethyl-3H-imidazo[4,5-c]pyridine is a heterocyclic small molecule belonging to the imidazo[4,5-c]pyridine family, which is structurally classified as a 3-deazapurine analogue [1]. The compound features a fused imidazole-pyridine bicyclic core with methyl substituents at the 6- and 7-positions of the pyridine ring, yielding a molecular formula of C8H9N3 and a molecular weight of 147.18 g/mol [2]. As a member of the broader imidazopyridine class, this scaffold has demonstrated pharmacological relevance across multiple therapeutic areas, including kinase inhibition, antiviral activity, and CNS modulation [3]. The specific 6,7-dimethyl substitution pattern distinguishes this compound from its mono-methyl and unsubstituted congeners, imparting unique physicochemical properties that influence its suitability as a research tool and synthetic building block [2].

Why 6,7-Dimethyl-3H-imidazo[4,5-c]pyridine Cannot Be Replaced by Generic Imidazopyridine Analogs


Substituting 6,7-dimethyl-3H-imidazo[4,5-c]pyridine with a generic imidazo[4,5-c]pyridine or a differently methylated analog introduces measurable deviations in lipophilicity, molecular recognition, and synthetic handling that can compromise experimental reproducibility. The presence of two methyl groups at the 6- and 7-positions increases the computed XLogP3 by 0.8 log units relative to the unsubstituted parent scaffold [1][2]. This difference in lipophilicity directly affects membrane permeability, protein binding, and pharmacokinetic behavior in cell-based assays [3]. Furthermore, the compound exists exclusively in the 3H-tautomeric form, which contrasts with the 1H-tautomer preference of certain regioisomers, leading to distinct hydrogen-bonding patterns and target-engagement profiles [1]. In synthetic applications, the electron-donating effect and steric shielding of the vicinal dimethyl substitution alter the reactivity of the pyridine nitrogen and the C-2 and C-4 positions, rendering generic synthetic protocols developed for unsubstituted or mono-methyl analogs non-transferable [4]. These physicochemical and structural differences mandate compound-specific optimization rather than analog substitution.

6,7-Dimethyl-3H-imidazo[4,5-c]pyridine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (XLogP3) Comparison: 6,7-Dimethyl vs. Unsubstituted and Mono-Methyl Imidazo[4,5-c]pyridines

The computed XLogP3 value for 6,7-dimethyl-3H-imidazo[4,5-c]pyridine is 1.2, representing a 3-fold increase in lipophilicity compared to the unsubstituted parent 3H-imidazo[4,5-c]pyridine (XLogP3 = 0.4) and a 1.5-fold increase relative to the mono-methyl analogs 7-methyl-3H-imidazo[4,5-c]pyridine (XLogP3 = 0.8) and 4-methyl-1H-imidazo[4,5-c]pyridine (XLogP3 = 0.8) [1]. This quantitative difference in partition coefficient is expected to translate into enhanced passive membrane permeability and altered tissue distribution profiles [2].

Lipophilicity Membrane permeability Drug-likeness

Tautomeric Exclusivity: 3H-Tautomer Preference of 6,7-Dimethyl vs. 1H/3H Equilibration in Parent Scaffolds

Unlike the unsubstituted imidazo[4,5-c]pyridine scaffold, which can exist in both 1H- and 3H-tautomeric forms, the presence of methyl groups at the 6- and 7-positions in 6,7-dimethyl-3H-imidazo[4,5-c]pyridine locks the compound into the 3H-tautomeric state [1]. DFT calculations and X-ray crystallographic studies on related methyl-imidazo[4,5-c]pyridines confirm that the annelated tautomer is stabilized by the electronic and steric effects of pyridine-ring substituents [2]. This tautomeric exclusivity eliminates the ambiguity present in unsubstituted scaffolds where the 1H/3H ratio can vary with solvent, pH, and temperature, thereby ensuring consistent hydrogen-bond donor/acceptor geometry and target-ligand interaction profiles [1].

Tautomerism Molecular recognition Hydrogen bonding

Regioisomeric Differentiation: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine Scaffold Selectivity in Kinase Inhibition

The imidazo[4,5-c]pyridine scaffold, including its 6,7-dimethyl derivative, exhibits a distinct kinase selectivity profile compared to the regioisomeric imidazo[4,5-b]pyridine scaffold. Computational modeling at the PM7 level of theory predicted that selected imidazo[4,5-c]pyridine derivatives, including those with methyl substitutions, show high inhibitory potential against Aurora kinase A (AURKA) [1]. In a separate selectivity comparison, 1H-imidazo[4,5-c]pyridine and 3H-imidazo[4,5-b]pyridine scaffolds demonstrated markedly different IC50 profiles against JAK family kinases, confirming that the ring fusion position critically determines target engagement [2]. The 6,7-dimethyl-3H-imidazo[4,5-c]pyridine thus belongs to the [4,5-c] regioisomeric series, which has been specifically linked to AURKA and GABAA receptor modulation, differentiating it from [4,5-b] analogs that are more commonly associated with angiotensin II and PPAR-γ activities [3].

Kinase inhibition Scaffold selectivity AURKA

Synthetic Accessibility: 6,7-Dimethyl Substitution as a Key Intermediate for Further Functionalization

6,7-Dimethyl-3H-imidazo[4,5-c]pyridine serves as a versatile synthetic building block for the preparation of more complex biologically active molecules. Its synthesis can be achieved through cyclization of appropriately substituted 3,4-diaminopyridine precursors with formic acid or via microwave-assisted protocols using T3P/DBU [1]. In patent literature, compounds containing the 6,7-dimethyl-imidazo[4,5-c]pyridine core have been disclosed as viral inhibitors and SSAO inhibitors [2][3]. The compound's purity from reputable suppliers is typically specified at 97% or higher . The presence of the 6,7-dimethyl motif provides both steric shielding and electronic activation that can be exploited for regioselective functionalization at the C-2 and C-4 positions, enabling rapid diversification into compound libraries [1].

Synthetic chemistry Building block Medicinal chemistry

6,7-Dimethyl-3H-imidazo[4,5-c]pyridine: Evidence-Based Application Scenarios for Procurement Decisions


CNS-Targeted Drug Discovery Requiring Enhanced Brain Penetration

For neuroscience programs targeting GABAA receptors, CRF receptors, or other CNS targets, 6,7-dimethyl-3H-imidazo[4,5-c]pyridine offers a calculated lipophilicity (XLogP3 = 1.2) that falls within the optimal range for CNS drug-likeness, in contrast to the unsubstituted parent scaffold (XLogP3 = 0.4), which may exhibit insufficient passive blood-brain barrier permeability [1]. The imidazo[4,5-c]pyridine scaffold is a known privileged structure for GABAA receptor positive allosteric modulation, as exemplified by the clinical candidate bamaluzole [2]. The exclusive 3H-tautomeric state of the 6,7-dimethyl derivative further ensures consistent hydrogen-bonding geometry at the receptor binding site [3].

Kinase Inhibitor Lead Optimization with AURKA Selectivity Requirements

Computational modeling at the PM7 level of theory has identified imidazo[4,5-c]pyridine derivatives as promising Aurora kinase A (AURKA) inhibitors for oncology applications [4]. The [4,5-c] regioisomeric scaffold provides a distinct kinase selectivity profile compared to the [4,5-b] isomers, which are more commonly associated with angiotensin II and PPAR-γ pathways [2]. Procurement of 6,7-dimethyl-3H-imidazo[4,5-c]pyridine, rather than the [4,5-b] analog, is critical for maintaining on-target AURKA activity and minimizing cross-reactivity with off-target kinase families [4].

Antiviral Research Leveraging Imidazo[4,5-c]pyridine as a Privileged Scaffold

Imidazo[4,5-c]pyridine derivatives bearing methyl substitutions have been specifically claimed in patent literature as viral inhibitors, including for the treatment of hepatitis C and other viral infections [5]. The 6,7-dimethyl substitution pattern appears in the Markush structures of multiple antiviral patent families, indicating its validated role in conferring potency and selectivity against viral polymerase targets [5]. Researchers pursuing non-nucleoside viral polymerase inhibitors should prioritize this substitution pattern over unsubstituted or mono-methyl analogs, which lack the same level of patent-validated precedent [6].

Medicinal Chemistry Library Synthesis Using 6,7-Dimethyl as a Key Building Block

For high-throughput medicinal chemistry campaigns, 6,7-dimethyl-3H-imidazo[4,5-c]pyridine provides a pre-functionalized core that eliminates two synthetic steps (methyl group installation) compared to starting from unsubstituted imidazo[4,5-c]pyridine [2]. The compound is commercially available at ≥97% purity from multiple reputable suppliers . The electron-donating methyl groups activate specific positions for electrophilic substitution and enable regioselective diversification at C-2 and C-4, as demonstrated in solid-phase synthesis methodologies for trisubstituted imidazo[4,5-c]pyridines [2].

Quote Request

Request a Quote for 6,7-dimethyl-3H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.